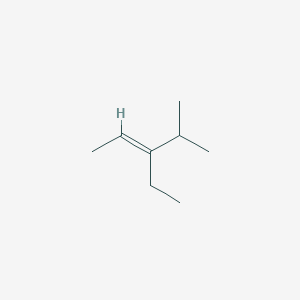

3-Ethyl-4-methyl-2-pentene

Übersicht

Beschreibung

3-Ethyl-4-methyl-2-pentene is an organic compound with the molecular formula C₈H₁₆. It is a branched alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the larger family of hydrocarbons and is known for its unique structural configuration, which includes an ethyl group and a methyl group attached to the pentene backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methyl-2-pentene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methyl-2-pentene with ethyl halides under the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds via an elimination mechanism, resulting in the formation of the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the target compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-4-methyl-2-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the corresponding alkane.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation with bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: 3-Ethyl-4-methylpentane.

Substitution: Dibromo derivatives of the original compound

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Ethyl-4-methyl-2-pentene has the molecular formula and a molecular weight of approximately 112.21 g/mol. It is characterized by a branched alkene structure, which includes both ethyl and methyl groups attached to a pentene backbone. This unique configuration influences its reactivity and physical properties, making it a valuable compound for research.

Chemistry

This compound serves as a model compound for studying the reactivity of branched alkenes. Its double bond can participate in various chemical reactions, including:

- Electrophilic Addition: The double bond acts as a nucleophile, allowing for reactions with electrophiles such as halogens.

- Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alkanes .

Table 1: Common Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | Carbonyl compounds |

| Reduction | H₂ (palladium catalyst) | 3-Ethyl-4-methylpentane |

| Electrophilic Addition | Br₂ | Dibromo derivatives |

Biology

In biological research, this compound is utilized in the synthesis of biologically active molecules. Its derivatives have shown potential as intermediates in pharmaceutical development. For instance, studies have indicated that certain derivatives may exhibit therapeutic properties, making them candidates for drug development .

Industry

The compound is employed in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations allows it to serve as a precursor for advanced materials. Industries leverage its unique branching structure to design materials with specific properties tailored to their applications .

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized for use in pharmaceuticals. For example, a study explored the synthesis of an anti-inflammatory agent derived from this compound, showcasing its potential in medicinal chemistry.

Case Study 2: Polymer Production

Another case study focused on the use of this compound in polymer synthesis. The compound was polymerized to create materials with enhanced mechanical properties, highlighting its utility in material science.

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further transformations to yield the final products .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-pentene: Similar in structure but lacks the ethyl group.

3-Ethyl-2-pentene: Similar but with a different position of the methyl group.

2-Methyl-2-pentene: Another branched alkene with a different substitution pattern.

Uniqueness: 3-Ethyl-4-methyl-2-pentene is unique due to its specific branching pattern, which influences its reactivity and physical properties. The presence of both an ethyl and a methyl group on the pentene backbone provides distinct steric and electronic effects, making it a valuable compound for studying the influence of branching on chemical behavior .

Biologische Aktivität

3-Ethyl-4-methyl-2-pentene is an alkene with the molecular formula and a structure that allows for various stereoisomers. This compound has garnered interest in biological and environmental studies due to its potential applications and interactions in living systems. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant case studies.

This compound is characterized by a double bond between the second and third carbon atoms, which influences its reactivity and interaction with biological systems. The compound can exist in different stereochemical forms, notably the E and Z isomers, which may exhibit distinct biological activities due to their spatial arrangements.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 112.21 g/mol |

| CAS Registry Number | 42067-48-1 |

| Structure | Structure |

1. Olfactory and Sensory Interactions

Recent studies have highlighted the role of this compound in olfactory signaling. It has been identified as a compound contributing to specific odor profiles in decomposing organic matter. In a study analyzing emissions from human corpses, this compound was detected among various volatile organic compounds (VOCs), suggesting its involvement in olfactory cues related to decay processes .

3. Environmental Impact and Toxicology

The environmental behavior of this compound has been assessed concerning its persistence and degradation in soil and water systems. As a volatile organic compound, it may contribute to air pollution when released into the environment. Toxicological assessments are crucial for understanding its impact on human health and ecosystems, particularly in contaminated sites .

Case Study 1: Emission Patterns During Decomposition

In a controlled study involving human corpses at various decomposition stages, researchers utilized gas chromatography-mass spectrometry (GC-MS) to analyze emitted VOCs. The presence of this compound was noted among other compounds, indicating its role in the complex odor profile associated with decomposition . This finding underscores the compound's relevance in forensic science and ecology.

Case Study 2: Antimicrobial Screening

A study investigating the antimicrobial effects of various alkenes found that compounds with similar structures to this compound demonstrated varying degrees of effectiveness against common pathogens. While direct testing on this specific compound is lacking, the structural similarities suggest potential for further investigation into its antimicrobial properties .

Eigenschaften

IUPAC Name |

(E)-3-ethyl-4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFDBMUTNIZGD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-68-8 | |

| Record name | 3-Ethyl-4-methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.